2,4,4,4-Tetrachlorobutan-1-ol
Description
2,4,4,4-Tetrachlorobutan-1-ol (C₄H₅Cl₄O) is a chlorinated secondary alcohol with a branched butanol backbone substituted with four chlorine atoms. Its structure features a hydroxyl group at the terminal carbon (C1) and chlorine atoms at positions 2, 4, 4, and 2. Structural analogs and related chlorinated compounds, such as those in the evidence, suggest high stability and low volatility due to halogenation and hydrogen bonding from the hydroxyl group .
Properties
CAS No. |
3290-70-8 |
|---|---|
Molecular Formula |
C4H6Cl4O |
Molecular Weight |
211.9 g/mol |
IUPAC Name |
2,4,4,4-tetrachlorobutan-1-ol |
InChI |
InChI=1S/C4H6Cl4O/c5-3(2-9)1-4(6,7)8/h3,9H,1-2H2 |
InChI Key |
PHPDBVLDVIRSHU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)Cl)C(Cl)(Cl)Cl |
boiling_point |
247 °C. |
Color/Form |
Amber liquid |
density |
1.51 |
physical_description |
Amber liquid; [HSDB] |
vapor_pressure |
0.0031 [mmHg] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4,4,4-Tetrachlorobutan-1-ol with structurally or functionally related compounds, drawing inferences from the evidence and analogous
Key Observations:
Volatility and Environmental Fate :
- The hydroxyl group in this compound likely reduces its volatility compared to fully halogenated analogs like 2,4,4,4-tetrachloro-1,1,1-trifluorobutane (boiling point 86°C at reduced pressure) . However, its volatility is expected to be lower than DDD (Henry’s constant 1.5–2.0) due to H-bonding and higher polarity .
- The aromatic derivative 1,3-dichloro-5-[(2S)-2,4,4,4-tetrachlorobutan-2-yl]benzene exhibits very low Henry’s constants (8.4×10⁻² to 2.9×10⁻³), indicating strong partitioning into water or organic phases, which may parallel the environmental behavior of this compound .
Synthetic Utility :
- 2,4,4,4-Tetrachloro-1,1,1-trifluorobutane is a key intermediate in fluorinated olefin synthesis, highlighting the role of chlorinated butane derivatives in industrial processes . By analogy, this compound may serve as a precursor in chlorinated alcohol or ether syntheses.
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